5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an ethoxy group, a hydroxyphenyl group, and a diazinane trione core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with barbituric acid under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like piperidine to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- 5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, 5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione stands out due to its unique diazinane trione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
258347-65-8 |
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Molecular Formula |
C13H12N2O5 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H12N2O5/c1-2-20-10-6-7(3-4-9(10)16)5-8-11(17)14-13(19)15-12(8)18/h3-6,16H,2H2,1H3,(H2,14,15,17,18,19) |
InChI Key |
ISNXKBGOWQINKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)O |
Origin of Product |
United States |
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